ATD Demonstrates Superior Aromatase Binding Affinity Compared to the Natural Substrate Androstenedione
Androsta-1,4,6-triene-3,17-dione (ATD) exhibits a Ki value of 0.18 μM for human aromatase, which is 2.4-fold lower (tighter binding) than the Ki of 0.43 μM for the natural substrate androstenedione (AT) [1]. This indicates that ATD competes more effectively for the enzyme's active site than the endogenous ligand, a critical factor for achieving potent inhibition in biological systems.
| Evidence Dimension | Aromatase Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.18 μM |
| Comparator Or Baseline | Androstenedione (AT): Ki = 0.43 μM |
| Quantified Difference | 2.4-fold lower Ki for ATD |
| Conditions | In vitro enzyme inhibition assay using human aromatase |
Why This Matters
This quantitative difference ensures that ATD can effectively displace the natural substrate, providing a more robust and reliable blockade of estrogen synthesis in experimental systems where residual aromatase activity could confound results.
- [1] US Patent US7939517B2. 1,4,6-androstatriene-3,17-dione ('ATD') for therapeutic uses. View Source
